molecular formula C7H9N B14752259 2-Ethenylpent-4-enenitrile CAS No. 923-52-4

2-Ethenylpent-4-enenitrile

Cat. No.: B14752259
CAS No.: 923-52-4
M. Wt: 107.15 g/mol
InChI Key: QRXYHULBKZQAHD-UHFFFAOYSA-N
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Description

2-Ethenylpent-4-enenitrile is an organic compound with the molecular formula C7H9N It is characterized by the presence of both an ethenyl group and a nitrile group attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenylpent-4-enenitrile can be achieved through several methods. One common approach involves the reaction of 4-pentenenitrile with acetylene in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the addition of the ethenyl group to the nitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the reaction. The process parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethenylpent-4-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are typically used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-Ethenylpent-4-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be utilized in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethenylpent-4-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the ethenyl group can undergo polymerization or addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

    4-Pentenenitrile: Similar structure but lacks the ethenyl group.

    3-Butenyl cyanide: Similar nitrile group but different carbon chain structure.

    But-3-enyl cyanide: Another structural isomer with a different arrangement of carbon atoms.

Uniqueness

2-Ethenylpent-4-enenitrile is unique due to the presence of both an ethenyl group and a nitrile group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

923-52-4

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

IUPAC Name

2-ethenylpent-4-enenitrile

InChI

InChI=1S/C7H9N/c1-3-5-7(4-2)6-8/h3-4,7H,1-2,5H2

InChI Key

QRXYHULBKZQAHD-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C=C)C#N

Origin of Product

United States

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